4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

Description

Nomenclature and Classification

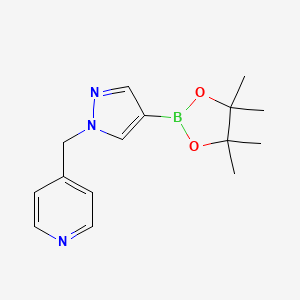

The systematic IUPAC name 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine reflects its molecular architecture:

- A pyridine ring substituted at the 4-position.

- A pyrazole ring linked via a methyl group to the pyridine.

- A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyrazole.

Classification :

- Organoboron compound : Contains a boron atom within a dioxaborolane ring.

- Heterocyclic compound : Features both pyridine (6-membered) and pyrazole (5-membered) aromatic rings.

- Boronic ester : The dioxaborolane group enables participation in Suzuki-Miyaura cross-couplings.

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 864754-20-1 | |

| Molecular Formula | C₁₅H₂₀BN₃O₂ | |

| Molecular Weight | 285.15 g/mol | |

| IUPAC Name | 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine |

Properties

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-5-7-17-8-6-12/h5-9,11H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVKIEBMWMQHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590086 | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-20-1 | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Pyridinomethyl)pyrazole-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Pyrazole Boronic Ester

One common method involves the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a chloromethylpyridine derivative under basic conditions.

-

- Starting material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).

- Solvent: DMF.

- Electrophile: (Chloromethyl)pyridine or (2-(chloromethoxy)ethyl)trimethylsilane for protected intermediates.

- Temperature: Typically 0 °C to room temperature.

- Reaction time: 1 to 16 hours depending on conditions.

-

- Sodium hydride (60% dispersion in mineral oil) is added portionwise to a stirred solution of the pyrazole boronic ester in DMF under ice cooling.

- After stirring for 1 hour at 0 °C and warming to room temperature, the chloromethylpyridine electrophile is added dropwise.

- The reaction mixture is stirred for 15–16 hours at ambient temperature.

- Workup involves dilution with ethyl acetate, washing with aqueous lithium chloride or brine, drying over sodium sulfate, and concentration under reduced pressure.

- Purification is achieved by column chromatography to isolate the desired alkylated product.

-

- Yields reported range from 42% to 60% depending on the exact electrophile and conditions used.

Use of Protected Intermediates

In some syntheses, the pyrazole nitrogen is first alkylated with a protected group such as (2-(trimethylsilyl)ethoxy)methyl to improve selectivity and facilitate further functionalization.

- The protected pyrazole boronic ester is prepared by reaction with sodium hydride and (2-(chloromethoxy)ethyl)trimethylsilane in DMF.

- This intermediate can then be used in subsequent coupling reactions, such as Suzuki couplings, to introduce additional aromatic or heteroaromatic groups.

Summary Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation with chloromethylpyridine | NaH (60%), DMF, chloromethylpyridine | DMF | 0 °C to RT | 15–16 h | 42–60 | Base-mediated nucleophilic substitution |

| Alkylation with protected group | NaH, (2-(chloromethoxy)ethyl)trimethylsilane | DMF | 0 °C to RT | 1 h + 15 h | ~60 | Protecting group for further reactions |

| Suzuki coupling | Pd catalyst, Cs2CO3, dioxane/H2O, microwave heating | Dioxane/H2O | 110 °C | 0.5 h | 42 | For further functionalization |

Research Findings and Notes

- The alkylation of the pyrazole boronic ester is generally efficient under mild basic conditions, with sodium hydride providing good deprotonation and nucleophilicity enhancement.

- The use of DMF as solvent is critical due to its polar aprotic nature, which stabilizes charged intermediates and facilitates nucleophilic substitution.

- Protecting groups such as trimethylsilyl ethoxy methyl improve the handling and selectivity of intermediates.

- Suzuki coupling reactions are often employed in the broader synthetic schemes involving this compound class to diversify the aromatic substituents.

- Purification is typically achieved by silica gel chromatography, with yields varying based on the electrophile and reaction conditions.

- Mass spectrometry (ESI+) confirms the molecular ion peaks consistent with the expected molecular weight (~285 g/mol for the target compound).

Chemical Reactions Analysis

Types of Reactions

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine has several scientific research applications:

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution Patterns

- 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine (CAS: 864754-22-3) Key Difference: The boronate-bearing pyrazole is linked to the pyridine’s 2-position instead of the 4-position. Reactivity differences in Suzuki reactions remain understudied but may influence coupling yields .

Aromatic Ring Variants

- 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile (CAS: 1205683-41-5) Key Difference: Pyridine is replaced with benzonitrile. However, reduced solubility in polar solvents compared to pyridine derivatives may limit biological applications .

Heterocyclic Modifications

- 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1471262-12-0) Key Difference: Pyrazole is fused with pyridine to form a pyrazolopyridine core. However, higher molecular weight (259.11 vs. 285.16) and reduced solubility (predicted logP: 2.1) may hinder pharmacokinetics .

Functionalized Derivatives

- 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine (CAS: 1175708-03-8)

- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol (CAS: 959585-44-5) Key Difference: A hydroxyl-containing side chain replaces pyridine. Impact: Increased hydrophilicity (logP: 1.3 vs. 2.8 for the parent compound) improves metabolic stability but may reduce membrane permeability .

Data Table: Key Properties of Selected Compounds

Biological Activity

The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is a novel boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring and a pyrazole moiety linked to a boron-containing dioxaborolane. The presence of the boron atom is significant as it can influence the compound's reactivity and interactions with biological targets.

Molecular Formula

- Molecular Formula : C15H20B N3O2

- Molecular Weight : 281.14 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Research indicates that boron-containing compounds often exhibit unique mechanisms due to their ability to form coordination complexes with biomolecules.

Inhibition Studies

Recent studies have shown that derivatives of the compound exhibit significant inhibitory activity against specific enzymes and pathways:

- Tryptophan Hydroxylase (TPH1) Inhibition :

- Kinase Inhibition :

Case Study 1: Anticancer Activity

In a study assessing various boron-containing compounds for anticancer properties, it was found that the incorporation of the dioxaborolane moiety significantly enhanced cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that the compound could reduce oxidative stress markers and improve neuronal survival rates under stress conditions .

Table 1: Biological Activity Summary

| Compound | Target | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine | TPH1 | 64% | 100 |

| Analog A | ALK | 21 nM | - |

| Analog B | c-MET | 5 nM | - |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine, and how are reaction parameters optimized for yield?

- Methodology : Common routes involve nucleophilic substitution or coupling reactions. For example, refluxing in ethanol for 2 hours with stoichiometric reagents (e.g., pyrazole derivatives and boronate esters) is effective, as described in heterocyclic synthesis protocols (). Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd for cross-coupling). highlights the use of carboxylate intermediates to enhance yield .

Q. Which analytical techniques are recommended to confirm the structural integrity and purity of this compound?

- Methodology :

- X-ray crystallography : Definitive structural confirmation, as demonstrated for a related pyrazolylmethylpyridine compound ().

- HPLC : Purity ≥95% ( ).

- NMR spectroscopy : 1H/13C NMR verifies functional groups and boronate integration ().

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodology : Follow protocols for boronate ester handling:

- Avoid ignition sources (P210) and use inert atmospheres ( ).

- Wear PPE (P201, P202) and ensure ventilation.

- Emergency measures: P301 (ingestion) and P310 (contact poison center) ( ) .

Advanced Research Questions

Q. How can researchers mitigate the hydrolysis or instability of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group during functionalization reactions?

- Methodology :

- Use anhydrous conditions and inert gas (N2/Ar) to prevent hydrolysis ().

- Employ coupling agents (e.g., Suzuki-Miyaura catalysts) under controlled pH (ammonium acetate buffer, pH 6.5) to stabilize boronate esters ().

- Monitor reaction progress via TLC or in-situ IR to minimize exposure to protic solvents .

Q. When conflicting data arises between spectroscopic characterization and computational modeling, how should researchers resolve these discrepancies?

- Methodology :

- Cross-validation : Use X-ray crystallography () for unambiguous structural confirmation.

- Advanced NMR : 2D NMR (e.g., COSY, HSQC) clarifies connectivity ambiguities ( ).

- Computational recalibration : Adjust density functional theory (DFT) models using empirical data from structural analogs ( ) .

Q. What methodologies are employed to assess the compound's reactivity in cross-coupling reactions, and how are competing side reactions suppressed?

- Methodology :

- Kinetic studies : Vary catalysts (e.g., Pd(0)/Pd(II)) and ligands to map reactivity ().

- Side reaction suppression : Optimize stoichiometry (1:1 molar ratios in ) and use protecting groups (e.g., THP in ) for selective functionalization.

- Real-time monitoring : TLC or in-situ IR tracks reaction progress () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.